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Compound of Interest

Compound Name: 15-KETE

Cat. No.: B15553341 Get Quote

An In-Depth Technical Guide to 15-Ketoeicosatetraenoic Acid (15-KETE)

Introduction
15-Ketoeicosatetraenoic acid (15-KETE), also known as 15-oxo-ETE, is a biologically active

lipid mediator derived from the metabolism of arachidonic acid.[1][2] Initially considered an

inactive catabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), recent research has

revealed its role as a potent signaling molecule.[2][3] 15-KETE possesses an electrophilic α,β-

unsaturated ketone structure, which allows it to interact with and modulate the function of key

regulatory proteins.[3] This guide provides a comprehensive overview of the fundamental

characteristics of 15-KETE, its biochemical pathways, and its effects on cellular signaling,

tailored for researchers and professionals in drug development.

Core Physicochemical Properties
The fundamental properties of 15-KETE are summarized below, providing essential data for

experimental design and analysis.
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Property Value Source

Formal Name
15-oxo-5Z,8Z,11Z,13E-

eicosatetraenoic acid
[4]

Synonyms 15-KETE, 15-oxo-ETE [1][4]

CAS Number 81416-72-0 [1][4]

Molecular Formula C₂₀H₃₀O₃ [1][4]

Formula Weight 318.5 g/mol [1][4]

Physical Appearance Solid Inferred from storage/shipping

Storage -20°C [4]

Stability ≥ 2 years (at -20°C) [4]

Solubility

DMF: MiscibleDMSO:

MiscibleEthanol: MisciblePBS

(pH 7.2): ~0.8 mg/ml

[4]

λmax 279 nm [4]

Biochemistry: Biosynthesis and Metabolism
15-KETE is not a primary product of arachidonic acid metabolism but is formed through a multi-

step enzymatic cascade.[3]

Biosynthesis Pathway
The primary pathway for 15-KETE generation involves two key enzymatic steps. First,

arachidonic acid is oxygenated by either 15-lipoxygenase (15-LOX) or cyclooxygenase-2

(COX-2) to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[3] This unstable

intermediate is then rapidly reduced to 15-HETE.[5] The final and rate-limiting step is the

oxidation of the 15-hydroxyl group of 15-HETE to a ketone by 15-hydroxyprostaglandin

dehydrogenase (15PGDH), yielding 15-KETE.[2][3][4]
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Biosynthesis of 15-KETE from Arachidonic Acid.

Metabolism
Once formed, 15-KETE can undergo further metabolic processing. As an electrophilic species,

it can react with nucleophiles, notably forming glutathione (GSH) adducts.[2][3] This

conjugation is a detoxification pathway that can be inhibited by agents like ethacrynic acid,

thereby increasing the signaling capacity of 15-KETE.[2][3] While the metabolism of its

precursor, 15-HETE, includes beta-oxidation, the specific downstream catabolic fate of 15-
KETE is less clearly established.[6][7]

Biological Activities and Signaling Pathways
15-KETE is a pleiotropic signaling molecule that modulates inflammatory responses, cell

proliferation, and angiogenesis through various mechanisms.
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Modulation of Inflammatory Signaling
15-KETE exhibits dual roles in regulating inflammation. It inhibits the pro-inflammatory NF-κB

pathway by directly alkylating and inhibiting IKKβ, a key kinase in the pathway.[2][3]

Concurrently, it activates the Nrf2-regulated antioxidant response, a major cellular defense

mechanism against oxidative stress.[2][3] This is achieved through the modification of Keap1, a

negative regulator of Nrf2.
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15-KETE modulates NF-κB and Nrf2 pathways.

Regulation of Cell Proliferation and Angiogenesis
In the context of hypoxia, 15-KETE promotes the proliferation and migration of pulmonary

artery endothelial cells.[8] This effect is mediated through the activation of the Extracellular

signal-Regulated Kinase (ERK1/2) signaling pathway.[8] Activation of ERK1/2 by 15-KETE
leads to increased DNA synthesis and facilitates the G0/G1 to S phase transition in the cell

cycle.[8] In pulmonary arterial smooth muscle cells, this ERK1/2 activation is also linked to the

upregulation of protease-activated receptor-2 (PAR-2), contributing to vascular remodeling.[9]
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15-KETE promotes proliferation via the ERK1/2 pathway.

Interaction with PPARγ
15-KETE is also investigated for its interaction with Peroxisome Proliferator-Activated Receptor

Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and glucose

metabolism.[10][11] While the related molecule 15-keto-prostaglandin E2 is a known PPARγ

agonist, the direct and functional consequences of 15-KETE binding to PPARγ are an active

area of research.[10] Such an interaction would link 15-KETE to the broader regulation of

metabolism and immunity.

Experimental Protocols
Standardized methodologies are crucial for the accurate study of 15-KETE. Below are outlines

for key experimental procedures.
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Quantification of 15-KETE in Biological Samples
This protocol describes a general method for the extraction and quantification of 15-KETE from

biological matrices (e.g., serum, cell culture media) using Ultra-Performance Liquid

Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation and Extraction:

To a 15 µL sample (e.g., serum), add 60 µL of a cold extraction solution consisting of

acetonitrile and methanol (1:1, v/v).[12] This solution should be fortified with an appropriate

stable isotope-labeled internal standard (e.g., d4-15-KETE) to correct for extraction losses

and matrix effects.

Vortex the mixture thoroughly to ensure protein precipitation.

Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet

precipitated proteins and cellular debris.[12][13]

Carefully collect the supernatant for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

Chromatography: Separation is typically achieved on a reverse-phase C18 column. A

gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A)

and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed to resolve 15-KETE
from other lipids.

Mass Spectrometry: Detection is performed on a tandem mass spectrometer operating in

negative ion mode using Multiple Reaction Monitoring (MRM).

Parent Ion (Q1): m/z 317.2 (corresponding to [M-H]⁻ for 15-KETE).
Fragment Ions (Q3): Specific fragment ions are monitored for quantification and
confirmation. These transitions must be optimized based on the specific instrument used.

Quantification: A calibration curve is generated using known concentrations of a 15-KETE
analytical standard. The concentration in the biological sample is determined by comparing

the peak area ratio of the analyte to the internal standard against the calibration curve.[14]
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Western Blot Analysis of ERK1/2 Activation
This protocol is used to determine if 15-KETE treatment induces the phosphorylation

(activation) of ERK1/2 in cultured cells.

1. Cell Culture and Treatment:

Plate cells (e.g., pulmonary artery endothelial cells) at an appropriate density and grow to

~80% confluency.

Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling activity.

Treat cells with 15-KETE at various concentrations and for different time points. Include a

vehicle control (e.g., ethanol or DMSO).

2. Protein Extraction:

After treatment, wash cells with ice-cold PBS.

Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented

with protease and phosphatase inhibitors to preserve protein phosphorylation states.

Scrape the cells, collect the lysate, and clarify by centrifugation. The supernatant contains

the total protein extract.

3. Western Blotting:

Determine protein concentration using a standard assay (e.g., BCA).

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-

ERK).
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After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

To normalize for protein loading, strip the membrane and re-probe with an antibody for total

ERK1/2.
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Workflow for studying 15-KETE's biological effects.

Conclusion
15-ketoeicosatetraenoic acid has emerged from a presumed inactive metabolite to a significant

electrophilic lipid mediator. Its ability to modulate key signaling pathways such as NF-κB, Nrf2,
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and ERK1/2 positions it as a critical molecule in the regulation of inflammation, cellular

proliferation, and tissue homeostasis. The detailed understanding of its synthesis, metabolism,

and mechanisms of action, facilitated by robust experimental protocols, is essential for

exploring its therapeutic potential in diseases ranging from inflammatory disorders to cancer

and vascular pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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